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Compound of Interest

Compound Name: Propargyl-PEG2-OH

Cat. No.: B1679628 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG2-OH, a heterobifunctional molecule featuring a terminal alkyne and a primary

alcohol separated by a diethylene glycol (PEG2) spacer, has emerged as a critical building

block in modern chemical biology and drug development. Its unique architecture allows for the

straightforward and efficient linkage of diverse molecular entities, facilitating the construction of

complex bioconjugates and innovative therapeutic agents such as Proteolysis Targeting

Chimeras (PROTACs). This guide provides a comprehensive overview of the technical

specifications, commercial availability, and key applications of Propargyl-PEG2-OH, with a

focus on detailed experimental protocols and the underlying chemical principles.

Commercial Suppliers and Physicochemical
Properties
Propargyl-PEG2-OH is readily available from a variety of commercial suppliers, ensuring a

stable supply chain for research and development activities. The table below summarizes the

key physicochemical properties and representative suppliers.
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Property Value Representative Suppliers

Chemical Name
2-(2-(Prop-2-yn-1-

yloxy)ethoxy)ethanol

AxisPharm, BroadPharm,

Sigma-Aldrich,

MedchemExpress, Amsbio,

CymitQuimica, Precise PEG

CAS Number 7218-43-1

Molecular Formula C₇H₁₂O₃

Molecular Weight 144.17 g/mol

Purity Typically ≥95%

Appearance
Colorless to pale yellow liquid

or oil

Boiling Point 81 °C at 1 mmHg

Density ~1.06 g/cm³

Solubility
Soluble in water, DMSO, DMF,

DCM

Storage Conditions -20°C for long-term storage

Core Applications: A Gateway to Advanced
Molecular Architectures
The utility of Propargyl-PEG2-OH stems from its two distinct functional handles. The terminal

alkyne group is a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC),

a cornerstone of "click chemistry." This reaction enables the rapid and highly specific formation

of a stable triazole linkage with azide-containing molecules. The primary hydroxyl group, on the

other hand, can be readily functionalized or used as a point of attachment for other molecules

of interest.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a powerful tool for bioconjugation due to its high efficiency, selectivity,

and biocompatibility. The reaction proceeds under mild conditions and is orthogonal to most
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functional groups found in biological systems.
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Figure 1: Simplified schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
reaction.

PROTAC Synthesis
Propargyl-PEG2-OH is extensively used as a linker in the synthesis of PROTACs. These

heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the

ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG2

spacer in Propargyl-PEG2-OH provides the necessary flexibility and length to facilitate the

formation of a productive ternary complex between the target protein and the E3 ligase.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1679628?utm_src=pdf-body-img
https://www.benchchem.com/product/b1679628?utm_src=pdf-body
https://www.benchchem.com/product/b1679628?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PROTAC Molecule

Mechanism of Action

Target Protein
(POI) Ligand

Propargyl-PEG2-OH
-derived Linker

E3 Ligase
Ligand

Target Protein
(POI)

Ternary Complex
(POI-PROTAC-E3)

E3 Ubiquitin
Ligase

Ubiquitination
of POI Proteasome Degradation of POI

Click to download full resolution via product page

Figure 2: General structure of a PROTAC and the mechanism of PROTAC-mediated protein
degradation.

Experimental Protocols
The following protocols provide detailed methodologies for the key applications of Propargyl-
PEG2-OH.

Protocol 1: General Procedure for Copper-Catalyzed
Azide-Alkyne Cycloaddition (CuAAC)
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This protocol describes a general procedure for the CuAAC reaction between Propargyl-
PEG2-OH and an azide-containing molecule.

Materials:

Propargyl-PEG2-OH

Azide-containing molecule of interest

Copper(II) sulfate (CuSO₄)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand

Phosphate-buffered saline (PBS) or other suitable buffer

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Anhydrous sodium sulfate or magnesium sulfate

Silica gel for column chromatography

Procedure:

Reactant Preparation: In a suitable reaction vessel, dissolve Propargyl-PEG2-OH (1

equivalent) and the azide-containing molecule (1-1.2 equivalents) in a suitable solvent

system (e.g., a mixture of t-butanol and water, or DMSO).

Catalyst Preparation: In a separate vial, prepare a stock solution of CuSO₄ (e.g., 100 mM in

water) and a stock solution of the ligand (e.g., 500 mM THPTA in water). Just before use,

prepare a premix of the catalyst by adding the CuSO₄ solution to the ligand solution (a

typical ratio is 1:5 CuSO₄ to ligand).

Reaction Initiation: To the stirred solution of reactants, add the catalyst premix (typically 1-10

mol% of CuSO₄ relative to the limiting reagent).
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Reduction of Copper(II): Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in

water). Add the sodium ascorbate solution to the reaction mixture (typically 5-10 equivalents

relative to CuSO₄) to reduce Cu(II) to the active Cu(I) species.

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of

the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass

spectrometry (LC-MS). Reactions are often complete within 1-24 hours.

Work-up and Purification: Once the reaction is complete, dilute the mixture with water and

extract the product with a suitable organic solvent. Combine the organic layers, wash with

brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced

pressure. Purify the crude product by silica gel column chromatography to obtain the desired

triazole conjugate.
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Figure 3: Experimental workflow for a typical CuAAC reaction.
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Protocol 2: Synthesis of a PROTAC Intermediate:
Thalidomide-O-PEG2-propargyl
This protocol describes the synthesis of a common PROTAC building block where Propargyl-
PEG2-OH is attached to a thalidomide derivative, which serves as an E3 ligase (Cereblon)

ligand.

Materials:

4-Hydroxythalidomide

Propargyl-PEG2-OH

Triphenylphosphine (PPh₃)

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

Silica gel for column chromatography

Procedure:

Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g.,

argon or nitrogen), dissolve 4-hydroxythalidomide (1 equivalent), Propargyl-PEG2-OH (1.2

equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

Mitsunobu Reaction: Cool the solution to 0°C in an ice bath. To this stirred solution, add

DIAD or DEAD (1.5 equivalents) dropwise.

Reaction Progression: After the addition is complete, remove the ice bath and allow the

reaction mixture to warm to room temperature. Stir for 12-24 hours.

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification: Once the starting material is consumed, concentrate the reaction

mixture under reduced pressure. Purify the crude residue by silica gel column
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chromatography, typically using a gradient of ethyl acetate in hexanes, to yield Thalidomide-

O-PEG2-propargyl.
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Figure 4: Workflow for the synthesis of a PROTAC intermediate using Propargyl-PEG2-OH.

The resulting Thalidomide-O-PEG2-propargyl can then be used in a subsequent CuAAC

reaction with an azide-functionalized ligand for a target protein of interest to complete the

synthesis of the final PROTAC molecule.

Conclusion
Propargyl-PEG2-OH is a highly valuable and versatile chemical tool for researchers in the life

sciences. Its well-defined structure, commercial availability, and reactivity in robust and efficient

conjugation chemistries make it an ideal choice for the construction of sophisticated molecular

probes, bioconjugates, and novel therapeutics. The detailed protocols and conceptual

diagrams provided in this guide are intended to empower researchers to effectively utilize

Propargyl-PEG2-OH in their scientific endeavors, ultimately contributing to advancements in

medicine and biotechnology.

To cite this document: BenchChem. [Propargyl-PEG2-OH: A Versatile Linker for Advanced
Bioconjugation and Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679628#commercial-suppliers-of-propargyl-peg2-
oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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